Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate
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Overview
Description
Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a benzothiazole derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it useful in different applications.
Reduction: Reduction reactions can modify the azo group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials.
Mechanism of Action
The mechanism of action of Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(dimethylamino)phenyl)methanone: Known for its use in dye production.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): Investigated for their anticancer properties.
Bis(quinoxalin-2-yl)phenoxy)alkanes: Studied for their potential as therapeutic agents.
Uniqueness
What sets Bis(2-((4-(dimethylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium) sulphate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
85283-87-0 |
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Molecular Formula |
C34H38N8O6S3 |
Molecular Weight |
750.9 g/mol |
IUPAC Name |
4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N,N-dimethylaniline;sulfate |
InChI |
InChI=1S/2C17H19N4OS.H2O4S/c2*1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;1-5(2,3)4/h2*5-11H,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
LRFKECSFBCXVNM-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)C.[O-]S(=O)(=O)[O-] |
Related CAS |
38901-83-6 (Parent) |
Origin of Product |
United States |
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